Chlorothalonil-13C2
CAS No.:
Cat. No.: VC16639184
Molecular Formula: C8Cl4N2
Molecular Weight: 267.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8Cl4N2 |
|---|---|
| Molecular Weight | 267.9 g/mol |
| IUPAC Name | 2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile |
| Standard InChI | InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14/i1+1,2+1 |
| Standard InChI Key | CRQQGFGUEAVUIL-ZDOIIHCHSA-N |
| Isomeric SMILES | [13C](#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)[13C]#N)Cl |
| Canonical SMILES | C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl |
Introduction
| Property | Chlorothalonil | Chlorothalonil-13C2,15N2 |
|---|---|---|
| CAS Number | 1897-45-6 | 1897-45-6 (unlabeled) |
| Molecular Formula | ||
| Molecular Weight | 265.91 g/mol | 269.95 g/mol |
| InChI Key | CRQQGFGUEAVUIL | CRQQGFGUEAVUIL-CAYWDQRBSA-N |
Synthesis and Isotopic Labeling Techniques
The synthesis of Chlorothalonil-13C2,15N2 involves modifying the standard chlorothalonil production process to incorporate stable isotopes. The conventional route begins with 2,4-dichloroaniline, which reacts with phosgene or thiophosgene to form tetrachloroisophthalonitrile . For isotopic labeling:
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13C Introduction: Carbon-13 is incorporated into the nitrile groups (-C≡N) using isotopically enriched cyanide precursors during cyclization .
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15N Labeling: Nitrogen-15 is introduced via ammonia or urea derivatives in the nitrile synthesis step .
This method ensures minimal isotopic dilution, achieving ≥98% purity and 99% 13C/98% 15N enrichment . The labeled product is purified via recrystallization or column chromatography to meet analytical standards .
Applications in Environmental and Agricultural Research
Tracking Environmental Fate
Chlorothalonil-13C2’s isotopic signature allows researchers to monitor its persistence and degradation in ecosystems. Key findings include:
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Soil Half-Life: Field studies using Chlorothalonil-13C2 revealed a half-life of 18–34 days in agricultural soils, with degradation accelerated by microbial activity .
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Metabolite Identification: Isotopic labeling enabled the detection of sulfonated metabolites (e.g., R471811 and R417888) in groundwater, confirming chlorothalonil’s transformation into mobile, persistent byproducts .
Metabolic Pathways in Organisms
Glutathione conjugation is the primary detoxification mechanism for chlorothalonil in mammals. Using Chlorothalonil-13C2, researchers identified:
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Glutathione Adducts: The compound forms conjugates with glutathione via nucleophilic substitution at the chlorine positions, yielding mercapturic acid derivatives excreted in urine .
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Enzymatic Interactions: Cytochrome P450 enzymes oxidize chlorothalonil to reactive intermediates, which bind to cellular proteins and DNA, explaining its hepatotoxicity in rodents .
Analytical Methods Enabled by Isotopic Labeling
Mass Spectrometry (MS)
Chlorothalonil-13C2’s distinct mass shift (+4 Da compared to unlabeled) permits unambiguous identification in complex matrices. Liquid chromatography-tandem MS (LC-MS/MS) achieves detection limits of 0.1 µg/L in water samples .
Nuclear Magnetic Resonance (NMR)
13C NMR spectra of Chlorothalonil-13C2 reveal split peaks for labeled carbons, enabling real-time tracking of degradation pathways. For example, the nitrile carbons (δ ~115 ppm) show isotopic splitting in environmental samples .
Environmental and Health Implications
Ecotoxicology
Chlorothalonil-13C2 studies have highlighted risks to non-target organisms:
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Aquatic Toxicity: The LC50 for Daphnia magna is 0.8 mg/L, with metabolites like R471811 showing greater persistence in sediments .
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Soil Microbial Shifts: Prolonged exposure reduces Actinobacteria populations by 40%, altering nutrient cycling in agroecosystems .
Regulatory Considerations
The European Union banned chlorothalonil in 2019 due to its classification as a probable carcinogen (Category 1B) . Isotopic studies underpinned this decision by demonstrating bioaccumulation and metabolite toxicity .
Future Research Directions
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Nanoremediation Strategies: Using Chlorothalonil-13C2 to assess nanoparticle-assisted degradation in contaminated soils.
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Human Biomonitoring: Developing LC-MS/MS panels to detect chlorothalonil-DNA adducts in agricultural workers.
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Alternative Fungicides: Evaluating isotopic analogs of newer fungicides (e.g., azoxystrobin) for comparative environmental studies.
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